molecular formula C15H20N4O3S B7022471 N-[3-[[2-(3-hydroxyphenyl)pyrimidin-4-yl]amino]propyl]ethanesulfonamide

N-[3-[[2-(3-hydroxyphenyl)pyrimidin-4-yl]amino]propyl]ethanesulfonamide

Cat. No.: B7022471
M. Wt: 336.4 g/mol
InChI Key: RMTWAVPRQDLCTB-UHFFFAOYSA-N
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Description

N-[3-[[2-(3-hydroxyphenyl)pyrimidin-4-yl]amino]propyl]ethanesulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology

Properties

IUPAC Name

N-[3-[[2-(3-hydroxyphenyl)pyrimidin-4-yl]amino]propyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-2-23(21,22)18-9-4-8-16-14-7-10-17-15(19-14)12-5-3-6-13(20)11-12/h3,5-7,10-11,18,20H,2,4,8-9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTWAVPRQDLCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCCNC1=NC(=NC=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[2-(3-hydroxyphenyl)pyrimidin-4-yl]amino]propyl]ethanesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 3-hydroxybenzaldehyde with guanidine to form the pyrimidine ring. This intermediate is then reacted with 3-bromopropylamine to introduce the propyl chain. Finally, the ethanesulfonamide group is attached through a nucleophilic substitution reaction with ethanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[2-(3-hydroxyphenyl)pyrimidin-4-yl]amino]propyl]ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted ethanesulfonamide derivatives.

Scientific Research Applications

N-[3-[[2-(3-hydroxyphenyl)pyrimidin-4-yl]amino]propyl]ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-[[2-(3-hydroxyphenyl)pyrimidin-4-yl]amino]propyl]ethanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

Similar Compounds

  • **2-({2-[(3-hydroxyphenyl)amino]pyrimidin-4-yl}amino)benzamide
  • **4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

N-[3-[[2-(3-hydroxyphenyl)pyrimidin-4-yl]amino]propyl]ethanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in both research and industrial applications.

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